![molecular formula C9H17NO2 B2466604 1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid CAS No. 1247857-18-6](/img/structure/B2466604.png)
1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid” is a chemical compound with the molecular weight of 171.24 . It is typically in the form of a powder and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H15NO2/c1-9(2)8(7(10)11)5-3-4-6-8/h3-6H2,1-2H3,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Role as a Carboxylic Acid Isostere
The compound's cyclopentane structure makes it a novel isostere for the carboxylic acid functional group. Its properties, comparable to carboxylic acids, allow it to effectively substitute for carboxylic acid functional groups in drug design, enhancing the physical-chemical properties of the derivatives. This application is particularly notable in designing potent thromboxane (A2) receptor antagonists (Ballatore et al., 2011).
Involvement in Catalytic Cyclizations
The cyclopentane structure of this compound is pivotal in catalytic cyclizations, particularly in reactions involving β-bromo-α,β-unsaturated carboxylic acids and dimethylhydrazine. These cyclizations, facilitated by a palladium catalyst, lead to the formation of 1-(dimethylamino)-1H-pyrrole-2,5-diones, illustrating its utility in synthesizing complex cyclic structures (Bae & Cho, 2014).
Influence on Molecular Rearrangements
The compound's cyclopentane moiety influences molecular rearrangements, especially in systems containing planar segments. The Thorpe-Ingold effect, which aids in the formation of five-membered rings, is accentuated in structures involving 1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid. This effect is instrumental in the rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids, demonstrating the compound's role in facilitating and directing molecular rearrangements (Kaneti et al., 2004).
Utilization in Peptide Coupling
This compound also finds its application in peptide coupling methods, particularly in conjugating carboxylic acids with methyl ester amino acids hydrochloride. The presence of the dimethylamino group makes it an efficient component in coupling reactions, facilitating the synthesis of various substituted amino acid derivatives (Brunel, Salmi, & Letourneux, 2005).
Contributions to Molecular Aggregation
The structural features of this compound contribute to the aggregation behavior of molecules, especially in the formation of organogels. Its functional groups, particularly carboxylic acid and dimethylamino groups, play a significant role in controlling the aggregation mode, influencing the morphology of the resulting organogels (Tanaka et al., 2005).
Safety and Hazards
properties
IUPAC Name |
1-[(dimethylamino)methyl]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-10(2)7-9(8(11)12)5-3-4-6-9/h3-7H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFRZUUHXLSISQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

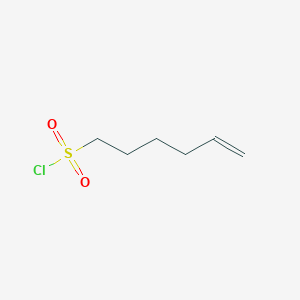
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2466522.png)
![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole](/img/structure/B2466523.png)
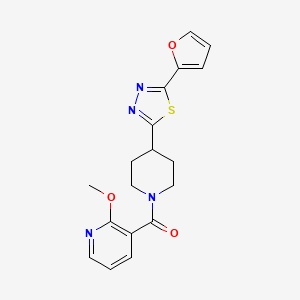

![1-[3-(5-methyl-1H-1,3-benzodiazol-2-yl)piperidin-1-yl]but-2-yn-1-one](/img/structure/B2466527.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2466530.png)
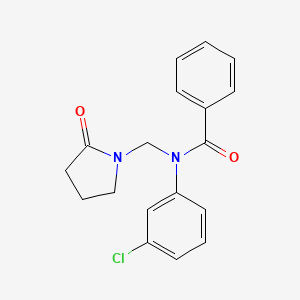

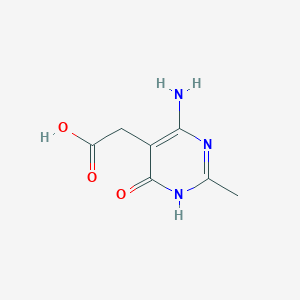
![4-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid](/img/structure/B2466537.png)
![N-(1-cyanocyclopentyl)-2,5-dimethyl-1-[(thiophen-2-yl)methyl]-1H-pyrrole-3-carboxamide](/img/structure/B2466538.png)
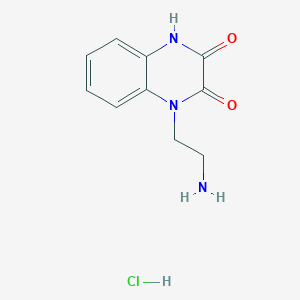
![N-[2-(Dimethylamino)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride](/img/structure/B2466543.png)